molecular formula C16H19FN4O2 B2522082 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797091-70-3

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2522082
CAS No.: 1797091-70-3
M. Wt: 318.352
InChI Key: FUNMAGUGLDIEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS Number: 1705976-38-0) is a synthetic urea derivative incorporating a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its versatile biological interaction profile. The molecular framework consists of a fluorophenyl group, a pyrazolyl ring, and an oxanyl (tetrahydropyranyl) group, with a formula of C17H21FN4O2 and a molecular weight of 332.379 g/mol. Pyrazolyl-urea compounds are an interesting class in scientific research due to their wide spectrum of potential biological activities. These compounds have been investigated as inhibitors of various intracellular targets, including different protein kinases such as Src, p38 MAPK, and TrkA, which are relevant in oncology and inflammation research . The urea moiety is a key pharmacophore, as its NH groups are favorable hydrogen bond donors and the oxygen atom is an excellent hydrogen bond acceptor, enabling strong interactions with diverse biological targets . This compound is supplied for non-human research applications only. It is intended for use in assays such as high-throughput screening, enzyme inhibition studies, and structure-activity relationship (SAR) investigations in early-stage drug discovery. Researchers can utilize this compound to explore its physicochemical properties and biochemical effects across various therapeutic areas. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNMAGUGLDIEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and oxanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:

Compound Name Substituent A (R1) Substituent B (R2) Molecular Weight Key Features Reference
1-[(4-Fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (Target) 4-Fluorobenzyl Oxan-4-yl (tetrahydropyran) Not Provided Polar oxan-4-yl group enhances solubility; fluorophenyl improves bioavailability.
1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea 3-Acetylphenyl 4-Fluorobenzyl Not Provided Acetylphenyl introduces electron-withdrawing effects; lacks polar cyclic ether.
1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea 4-Trifluoromethylphenyl Pyrazine-pyrazole hybrid 376.34 Trifluoromethyl group increases lipophilicity; pyrazine may enhance π-π stacking.
1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea 4-Methoxyphenethyl Oxadiazole-pyrazole hybrid 356.40 Oxadiazole improves metabolic stability; methoxy group modulates electron density.
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Piperidinylmethyl Tetrazolylphenyl Not Provided Tetrazole adds acidity for salt formation; piperidine enhances CNS penetration potential.

Structural and Pharmacological Insights

  • Substituent Effects on Solubility: The oxan-4-yl group in the target compound provides a polar, non-aromatic ring, contrasting with the tetrahydropyran-lacking analogs like the acetylphenyl derivative . This feature likely improves aqueous solubility compared to more lipophilic groups (e.g., trifluoromethylphenyl in ).
  • Electronic Modulation : The 4-fluorophenyl group is a common pharmacophore in drug design due to its electron-withdrawing nature, which can enhance binding affinity to hydrophobic pockets in target proteins. This is shared with compounds in and .
  • Heterocyclic Hybrids : Compounds incorporating pyrazine () or oxadiazole () rings may exhibit enhanced π-π interactions or metabolic stability, respectively, but lack the cyclic ether’s polarity.

Biological Activity

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a complex urea derivative notable for its unique structural components, including a fluorophenyl group, a pyrazole ring, and an oxanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4O2, with a molecular weight of approximately 334.35 g/mol. The presence of the oxanyl group is believed to enhance its solubility and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of various enzymes and receptors, which could lead to significant therapeutic effects. Notably, compounds with similar pyrazole structures have been shown to inhibit kinases such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress pathways .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown antimicrobial effects against a range of pathogens. The incorporation of functional groups such as the oxanyl moiety may enhance these properties by improving interaction with microbial targets.

Research Findings and Case Studies

A series of studies have explored the biological activities of pyrazole derivatives. For example:

StudyCompoundBiological ActivityFindings
5-amino-N-phenyl-1H-pyrazol-4-yl derivativesp38 MAP kinase inhibitionIdentified selective inhibitors advancing to clinical trials
Quinoxaline derivativesAnticancer activityIC50 values ranging from 1.9 to 3.23 µg/mL against HCT-116 and MCF-7 cell lines

These findings highlight the potential for this compound to be developed further as a therapeutic agent.

Q & A

What are the optimal synthetic routes for preparing 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea, and how can purity be ensured?

Basic Research Focus:
The synthesis of this urea derivative involves multi-step reactions. Key steps include:

  • Formation of the pyrazole-oxane intermediate : Cyclocondensation of hydrazine derivatives with oxane-4-carbaldehyde under reflux conditions (e.g., xylene, 25–30 hours, chloranil as an oxidizing agent) .
  • Urea linkage formation : Reaction of the intermediate with 4-fluorobenzyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C to minimize side reactions .
    Purity Assurance :
  • Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to monitor reaction progress.
  • Final purification via recrystallization (methanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

How can structural characterization of this compound be performed to confirm its identity and assess stability?

Basic Research Focus:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the fluorophenyl aromatic protons (δ 7.2–7.4 ppm), pyrazole protons (δ 8.1–8.3 ppm), and oxane methylene protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Carbonyl urea resonance at δ 158–160 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak ([M+H]⁺) at m/z 358.4 (calculated for C₁₇H₂₀FN₃O₂) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative decomposition products .

What biological targets or pathways are hypothesized for this compound, and how can its activity be validated?

Advanced Research Focus:

  • Hypothesized Targets :
    • Kinase Inhibition : Structural analogs (e.g., pyrazole-urea derivatives) show activity against MAPK or PI3K pathways .
    • GPCR Modulation : Fluorophenyl groups may interact with serotonin or dopamine receptors .
  • Validation Methods :
    • In vitro Assays :
  • Enzyme inhibition (IC₅₀) using recombinant kinases (e.g., ELISA-based kinase activity assays) .
  • Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
    • In silico Studies : Molecular docking (AutoDock Vina) with X-ray crystallography data from homologous targets (PDB: 4X7H) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Advanced Research Focus:

  • SAR Variables :
    • Oxane Ring Modifications : Replace oxane with piperidine or morpholine to alter lipophilicity (logP) and solubility .
    • Fluorophenyl Substituents : Test chloro-, bromo-, or methoxy analogs to evaluate electronic effects on target binding .
  • Experimental Design :
    • Synthesize 10–15 derivatives with systematic substitutions.
    • Corrogate bioactivity data (IC₅₀, EC₅₀) with computed descriptors (e.g., polar surface area, H-bond donors) using QSAR software (MOE or Schrodinger) .

What analytical strategies resolve contradictions in reported biological activity data for urea derivatives?

Advanced Research Focus:

  • Case Study : Discrepancies in cytotoxicity data may arise from:
    • Assay Variability : Standardize protocols (e.g., ATP-based luminescence vs. MTT) across labs .
    • Impurity Interference : Use LC-MS to verify compound integrity (>98% purity) and rule out degradants .
  • Statistical Analysis : Apply ANOVA to compare datasets, with post-hoc Tukey tests to identify outlier conditions .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Focus:

  • Critical Parameters :
    • Reaction Solvent : Transition from dichloromethane (lab-scale) to THF or acetonitrile (GMP-compatible) .
    • Catalyst Optimization : Screen immobilized catalysts (e.g., polymer-supported EDC) for easier separation .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor urea bond formation in real-time .

How can metabolic stability and toxicity be evaluated preclinically?

Advanced Research Focus:

  • Metabolic Stability :
    • Liver Microsome Assays : Incubate with human hepatocytes (CYP450 isoforms) and quantify parent compound via LC-MS/MS .
  • Toxicity Screening :
    • hERG Assay : Patch-clamp studies to assess cardiac risk (IC₅₀ for hERG channel inhibition) .
    • Ames Test : Bacterial reverse mutation assay (TA98 strain) to detect mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.